molecular formula C5H6FN3 B13343095 5-Fluoro-6-methylpyrimidin-4-amine

5-Fluoro-6-methylpyrimidin-4-amine

Cat. No.: B13343095
M. Wt: 127.12 g/mol
InChI Key: USUAVPZMTXICLG-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylpyrimidin-4-amine is a fluorinated pyrimidine derivative with the molecular formula C5H6FN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 6-methylpyrimidin-4-amine, is reacted with a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of 5-Fluoro-6-methylpyrimidin-4-amine may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

5-Fluoro-6-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and RNA.

    Medicine: It has potential as an anti-cancer agent due to its ability to inhibit key enzymes involved in DNA synthesis.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylpyrimidin-4-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets enzymes such as thymidylate synthase and DNA topoisomerase, disrupting the replication and transcription processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its fluorine atom enhances its stability and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H6FN3

Molecular Weight

127.12 g/mol

IUPAC Name

5-fluoro-6-methylpyrimidin-4-amine

InChI

InChI=1S/C5H6FN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9)

InChI Key

USUAVPZMTXICLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N)F

Origin of Product

United States

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